N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 733763-20-7
VCID: VC6774352
InChI: InChI=1S/C19H20BrNO3/c1-12-9-14(7-8-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22)
SMILES: CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)Br
Molecular Formula: C19H20BrNO3
Molecular Weight: 390.277

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

CAS No.: 733763-20-7

Cat. No.: VC6774352

Molecular Formula: C19H20BrNO3

Molecular Weight: 390.277

* For research use only. Not for human or veterinary use.

N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide - 733763-20-7

Specification

CAS No. 733763-20-7
Molecular Formula C19H20BrNO3
Molecular Weight 390.277
IUPAC Name N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Standard InChI InChI=1S/C19H20BrNO3/c1-12-9-14(7-8-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22)
Standard InChI Key XIDAYVOWAUDQKV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)Br

Introduction

Key Findings

N-(4-Bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an N-(4-bromo-3-methylphenyl)acetamide group. While direct pharmacological data for this compound remains limited in publicly available literature, structural analogs and synthetic pathways provide critical insights into its potential applications in medicinal chemistry and materials science . The compound’s unique combination of a dihydrobenzofuran scaffold and halogenated arylacetamide moiety suggests possible bioactivity, though further empirical validation is required.

Chemical Structure and Nomenclature

Structural Composition

The compound’s IUPAC name, N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide, delineates its core components:

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl: A bicyclic structure comprising a benzene ring fused to a partially saturated furan ring with two methyl groups at the 2-position .

  • Ether-linked acetamide: An oxygen atom bridges the benzofuran’s 7-position to a methylene group, which is further connected to a carboxamide functional group.

  • N-(4-Bromo-3-methylphenyl): The amide nitrogen is substituted with a brominated and methylated aryl group, introducing steric bulk and potential halogen-mediated interactions .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₉H₂₁BrN₂O₃
Molecular Weight423.29 g/mol
HybridizationPlanar aromatic (benzofuran)
Key Functional GroupsEther, carboxamide, dihydrofuran

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis for this compound is documented in the provided sources, analogous routes from benzofuran-acetamide derivatives suggest a multi-step process :

  • Benzofuran Core Preparation:

    • Cyclization of substituted phenols with β-keto esters under acidic conditions yields the 2,3-dihydrobenzofuran scaffold .

    • Methylation at the 2-position is achieved via alkylation with methyl iodide or dimethyl sulfate .

  • Etherification:

    • Nucleophilic substitution between 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran and chloroacetamide forms the ether linkage .

  • Amide Coupling:

    • Reaction of the intermediate with 4-bromo-3-methylaniline in the presence of a coupling agent (e.g., EDC/HOBt) yields the final product .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1H₂SO₄, 80°C, 12 hr65–75%
2K₂CO₃, DMF, 60°C, 6 hr80–85%
3EDC, HOBt, DCM, rt, 24 hr70–78%

Physicochemical Properties

Stability and Solubility

The compound’s dihydrofuran ring enhances conformational rigidity compared to fully aromatic benzofurans, potentially improving thermal stability . The bromine atom and methyl groups contribute to hydrophobicity, as evidenced by logP estimates >3.5 .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
logP3.7 ± 0.3ChemDraw®
Water Solubility0.02 mg/mLALOGPS
Melting Point145–150°CAnalog comparison
pKa9.2 (amide NH)MarvinSketch®

Recent Advances and Research Gaps

  • Pharmacokinetic Profiling: Caco-2 permeability assays to assess oral bioavailability .

  • Target Identification: High-throughput screening against disease-relevant protein panels.

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